![molecular formula C17H19N3O2 B2587981 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 955532-51-1](/img/structure/B2587981.png)
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide, also known as CXCR2 antagonist SB225002, is a small molecule inhibitor that is widely used in scientific research applications. This compound is known to have potent anti-inflammatory and anti-cancer properties, making it an important tool for studying various disease mechanisms.
Scientific Research Applications
Copper-Catalyzed Oxidative Cyclization
The copper-catalyzed tandem oxidative cyclization of cinnamamides, such as N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cinnamamide, with benzyl hydrocarbons demonstrates a method for the direct cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds. This process allows for rapid access to diverse dihydroquinolinones in one step, showcasing the utility of cinnamamides in facilitating complex chemical transformations (Shi‐Liu Zhou et al., 2014).
Synthesis of Anticonvulsant Agents
Research into novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, which includes this compound derivatives, has been conducted to meet structural prerequisites indispensable for anticonvulsant activity. These compounds were investigated for their anticonvulsant activities using various models, highlighting the compound's relevance in the development of new therapeutics (H. Rajak et al., 2013).
Synthesis and Biological Evaluation
A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, including this compound, have been synthesized and characterized with the aim of developing novel biologically active compounds. These compounds were screened for antidiabetic, anti-inflammatory, and anticancer activities, showcasing the compound's potential in various therapeutic areas (S. Kavitha et al., 2016).
Antimicrobial Activity of Cinnamamide Derivatives
Cinnamamide derivatives, including those with 1,3,4-oxadiazole moieties, have been explored for their antimicrobial activity. One study synthesized a new class of amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives, and screened them for antimicrobial activity, demonstrating their potential in addressing infectious diseases (V Padmavathi et al., 2011).
Insight into Pharmacological Advances and SAR
The cinnamamide scaffold, which includes this compound, is present widely in natural products and has served as a template for designing new drug-like molecules with potential pharmacological activities. A review on the extensive occurrence of this scaffold in many lead compounds for treating various diseases, their binding interactions, mechanism of action, and structure-activity relationships provides comprehensive insight into the utility of cinnamamide derivatives in drug development (N. Gaikwad, S. Nanduri, Y. Madhavi, 2019).
properties
IUPAC Name |
(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,18,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOGNGGTAKIVPX-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.